2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione
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Overview
Description
2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione is a complex organic compound characterized by its unique structure, which includes an anilinomethyl group, a nitrophenyl group, and a phenylpropane-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione typically involves multi-step organic reactionsThe reaction conditions often require anhydrous environments and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Substitution: The anilinomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Trichlorosilane (HSiCl3) in the presence of a tertiary amine.
Substitution: Nucleophiles such as alcohols or amines under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anilinomethyl derivatives.
Scientific Research Applications
2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anti-biofilm activity and potential as an anti-infective agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets. For instance, as an inhibitor of PqsD, it binds tightly to the enzyme, disrupting the biosynthesis of signal molecules essential for bacterial communication and biofilm formation . This tight-binding mode of action is crucial for its efficacy as an anti-infective agent.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenylmethanol: Shares the nitrophenyl group and has been studied for similar inhibitory activities.
3-Nitrophenylmethanol: Another nitrophenyl derivative with comparable chemical properties.
4-Nitrophenylmethanol: Known for its use in various chemical reactions and applications.
Uniqueness
2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit PqsD with high specificity and potency makes it a valuable compound in both research and potential therapeutic applications .
Properties
CAS No. |
649560-59-8 |
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Molecular Formula |
C22H18N2O4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C22H18N2O4/c25-21(16-8-3-1-4-9-16)20(15-23-18-11-5-2-6-12-18)22(26)17-10-7-13-19(14-17)24(27)28/h1-14,20,23H,15H2 |
InChI Key |
QLCUPKFSNARAOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CNC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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